Glycerol 2-phosphate

Descripción general

Descripción

Es un isómero no quiral del fosfato de glicerol y es menos común en comparación con el 1-fosfato de glicerol y el 3-fosfato de glicerol . Este compuesto es significativo en varios procesos bioquímicos y tiene aplicaciones en la investigación científica y la industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2-fosfato de glicerol se puede sintetizar mediante la esterificación del glicerol con ácido fosfórico. El proceso implica los siguientes pasos:

Reactivos: Glicerol y ácido fosfórico.

Condiciones de reacción: La reacción se lleva a cabo en un rango de temperatura de 120-145 °C y una presión de 0.4-0.5 MPa.

Procedimiento: El ácido fosfórico y el glicerol se mezclan en un reactor de esterificación, seguido de la adición de carbonato de sodio. La mezcla se somete luego a vapor para facilitar la reacción.

Métodos de producción industrial: En entornos industriales, la producción de 2-fosfato de glicerol implica pasos similares, pero a mayor escala. El proceso incluye:

Materias primas: Carbonato de sodio, ácido fosfórico y glicerina.

Purificación: El producto resultante se purifica para eliminar cualquier impureza y lograr la concentración deseada de 2-fosfato de glicerol.

Análisis De Reacciones Químicas

Reactions of Glycerol 2-Phosphate

-

Hydrolysis this compound can be hydrolyzed into glycerol and phosphate .

-

Phosphorylation Glycerol can be phosphorylated to form glycerol monophosphates, including glycerol-1-phosphate and glycerol-2-phosphate . The phosphorylation of glycerol is selective for the primary alcohol, with phosphate binding to the central alcohol less frequently .

-

Reaction with ATP this compound participates in reactions involving adenosine triphosphate (ATP), leading to the formation of adenosine diphosphate (ADP) and other products .

-

Role in CDP-2-glycerol biosynthesis Glycerol-2-phosphate serves as a substrate for Gtp2 in the biosynthesis of CDP-2-glycerol . Gtp2 demonstrates a higher catalytic efficiency () for glycerol-2-phosphate compared to glycerol-1-phosphate, indicating a substrate preference . Cytidine triphosphate (CTP) is the preferred nucleoside triphosphate donor for Gtp2 in this reaction .

-

Ring Opening of Glycerol Cyclic Phosphates: Glycerol-2,3-cyclic phosphate undergoes ring opening with amino alcohols .

Catalysis

-

Acid Phosphatases: Class B acid phosphatases dephosphorylate organic phosphomonoesters and catalyze the transfer of low-energy phosphate groups from phosphomonoesters to hydroxyl groups of various organic compounds .

-

Metal Ions: Magnesium (Mg2+) can inhibit both the phosphorylation of glycerol and polymerization reaction .

-

Silicates: Silicates like quartz sand and kaolinite clay can promote the phosphorylation of glycerol in non-aqueous solvents .

Prebiotic Formation

Glycerol phosphate esters, including glycerol-1-phosphate and glycerol-2-phosphate, can be formed under prebiotic conditions . The most efficient way to form glycerol phosphate esters is by heating unsealed reaction vials at 65–70 °C for one week .

Reactions involving Glycerolphosphate

Aplicaciones Científicas De Investigación

Tissue Engineering and Regenerative Medicine

Hydrogels and Scaffolds

Glycerol 2-phosphate is extensively utilized in the development of hydrogels and scaffolds for tissue engineering. It serves as a critical component in creating thermo-sensitive chitosan hydrogels that can be injected to form scaffolds for tissue regeneration, particularly in the nucleus pulposus of intervertebral discs . The incorporation of this compound enhances the mechanical properties and biocompatibility of these scaffolds, promoting cell adhesion and growth.

Osteogenic Differentiation

In vitro studies have demonstrated that this compound drives osteogenic differentiation of bone marrow stem cells. This property makes it valuable in bone tissue engineering, where it helps to promote mineralization and the formation of bone-like structures . By providing a source of phosphate ions, this compound influences the metabolic activity of osteoblasts, facilitating the mineralization process essential for bone formation.

Biochemical Research

Metabolic Studies

this compound is involved in glycerolipid metabolism and serves as an important metabolite in various biochemical pathways. It is formed during the metabolism of fats and carbohydrates, playing a role as an energy substrate in microbial metabolism . Research has shown that certain strains of Escherichia coli can utilize this compound as a sole carbon source, highlighting its importance in microbial physiology .

Buffering Agent

This compound is also employed as a biological buffer in laboratory settings. It helps maintain pH stability during biochemical reactions, which is crucial for the accurate measurement of enzyme activities and other metabolic processes .

Pharmaceutical Applications

Phosphatase Inhibition

this compound acts as an inhibitor of serine-threonine phosphatases, which are enzymes involved in various signaling pathways. This property is exploited in pharmacological research to study signal transduction mechanisms and develop therapeutic agents targeting phosphatase activity .

Gallstone Dissolution Studies

Recent studies have indicated that sodium this compound may help dissolve cholesterol gallstones. In clinical trials, it was observed to reduce lithogenic indices in bile and facilitate cholesterol dissolution, suggesting potential therapeutic applications for patients suffering from gallstone disease .

Case Studies and Research Findings

| Study Title | Findings | Applications |

|---|---|---|

| Development of Thermo-sensitive Hydrogels | This compound enhances scaffold properties for tissue engineering applications | Tissue regeneration |

| Role in Osteogenic Differentiation | Promotes mineralization and osteoblast activity | Bone tissue engineering |

| Utilization by E. coli | Demonstrated ability to use this compound as a carbon source | Microbial metabolism studies |

| Inhibition of Phosphatases | Effective inhibitor leading to insights into signaling pathways | Drug development |

Mecanismo De Acción

El 2-fosfato de glicerol ejerce sus efectos a través de varias vías bioquímicas. Actúa como sustrato para las enzimas involucradas en los procesos metabólicos, como la isomerasa de triosefosfato. Esta enzima cataliza la conversión de 2-fosfato de glicerol a gliceraldehído 3-fosfato, que se metaboliza aún más en la glucólisis o la gluconeogénesis . El compuesto también interactúa con otras enzimas y proteínas, influyendo en las funciones celulares y las vías metabólicas .

Compuestos similares:

- 1-Fosfato de glicerol

- 3-Fosfato de glicerol

Comparación:

- Quiralidad: A diferencia del 1-fosfato de glicerol y el 3-fosfato de glicerol, el 2-fosfato de glicerol no es quiral .

- Papel bioquímico: El 1-fosfato de glicerol y el 3-fosfato de glicerol están más comúnmente involucrados en las vías metabólicas, mientras que el 2-fosfato de glicerol tiene aplicaciones únicas en la investigación bioquímica .

- Uso industrial: El 2-fosfato de glicerol se utiliza con menos frecuencia en aplicaciones industriales en comparación con sus isómeros .

El 2-fosfato de glicerol se destaca por su estructura no quiral única y aplicaciones específicas en la investigación científica, lo que lo convierte en un compuesto valioso en varios campos.

Comparación Con Compuestos Similares

- Glycerol 1-phosphate

- Glycerol 3-phosphate

Comparison:

- Chirality: Unlike glycerol 1-phosphate and glycerol 3-phosphate, glycerol 2-phosphate is not chiral .

- Biochemical Role: Glycerol 1-phosphate and glycerol 3-phosphate are more commonly involved in metabolic pathways, whereas this compound has unique applications in biochemical research .

- Industrial Use: this compound is less commonly used in industrial applications compared to its isomers .

This compound stands out due to its unique non-chiral structure and specific applications in scientific research, making it a valuable compound in various fields.

Propiedades

IUPAC Name |

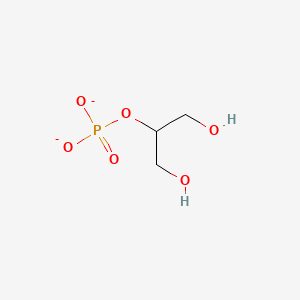

1,3-dihydroxypropan-2-yl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P/c4-1-3(2-5)9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCLVCXQIBBOPH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.